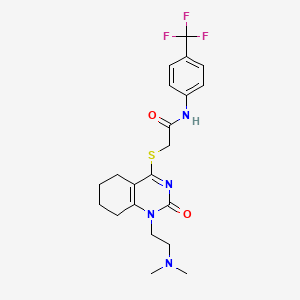
5-(2,4-Dimetoxifenil)imidazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O4. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of research .
Aplicaciones Científicas De Investigación
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary target of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is Tankyrase (TNKS), which belongs to the poly (ADP-ribose) polymerase family . TNKS plays an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, through a dual binding mechanism . The conserved residues GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 are crucial mediators of this dual binding mechanism . This interaction results in high-affinity interactions and high per-residue energy contributions .
Biochemical Pathways
The interaction of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione with TNKS affects the Wnt β-catenin pathway . This pathway plays a crucial role in cellular processes such as cell proliferation, differentiation, and migration .
Pharmacokinetics
The binding free energy of the compound towards tnks-1 and tnks-2 indicates favorable binding . This suggests that the compound may have good bioavailability.
Result of Action
The binding of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione to TNKS-1 and TNKS-2 results in structural changes characterized by increased flexibility and solvent accessible surface area of the residues . This suggests that the compound may induce conformational changes in its targets, potentially affecting their function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction typically proceeds under mild conditions, and the product is obtained in good yields. Another method involves the Knoevenagel condensation, which is a versatile reaction for the synthesis of imidazolidine-2,4-diones .
Industrial Production Methods
Industrial production of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione may involve continuous flow synthesis techniques. These methods offer advantages such as increased yield, reduced reaction time, and improved scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced imidazolidine derivatives, and substituted imidazolidine compounds .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione: Another similar compound with variations in the substituents on the phenyl ring.
Uniqueness
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dimethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-(2,4-dimethoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-6-3-4-7(8(5-6)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXXKWDVVAYKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=O)NC(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2568583.png)
![N-(4-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2568584.png)


![N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2568590.png)


![1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2568593.png)
![Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride](/img/structure/B2568594.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)

